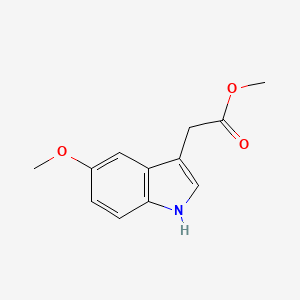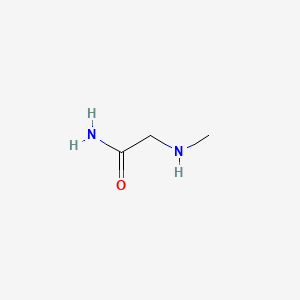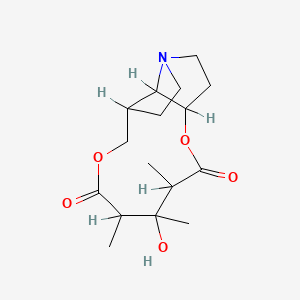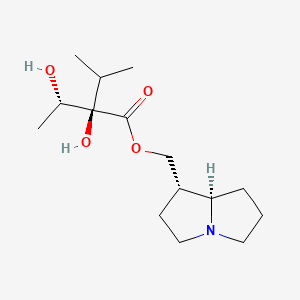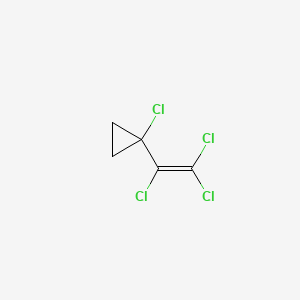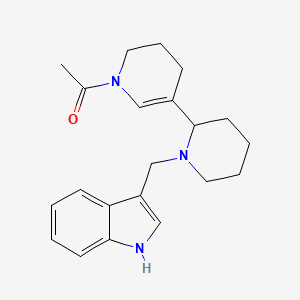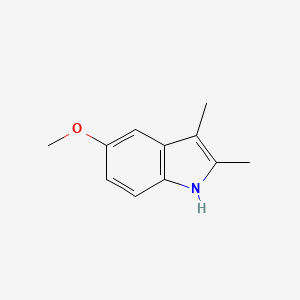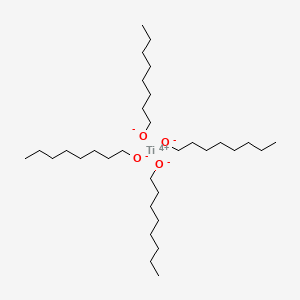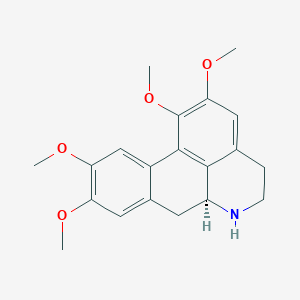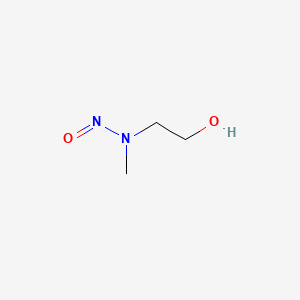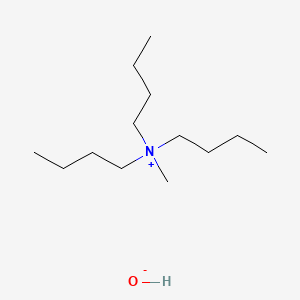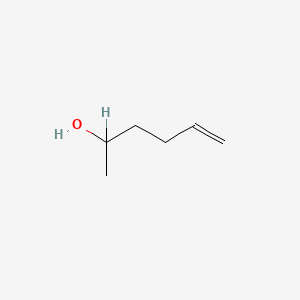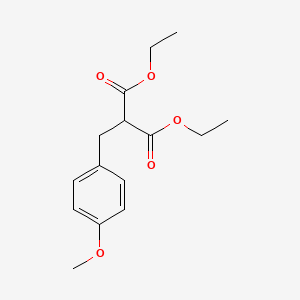
Diethyl 2-(4-Methoxybenzyl)malonate
Übersicht
Beschreibung
Diethyl 2-(4-Methoxybenzyl)malonate is a derivative of diethyl malonate . It is a chemical compound with the formula C15H20O5 .
Synthesis Analysis
The synthesis of Diethyl 2-(4-Methoxybenzyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions . Another method involves the addition of Grignard derivatives to diethyl ethoxymethylene malonate, which generates 2-substituted diethyl malonate derivatives .Molecular Structure Analysis
The molecular structure of Diethyl 2-(4-Methoxybenzyl)malonate consists of a benzene ring forming dihedral angles with the two arms of the malonate moiety .Chemical Reactions Analysis
The chemical reactions involving Diethyl 2-(4-Methoxybenzyl)malonate are primarily based on the malonic ester synthesis, where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Diethyl 2-(4-methoxybenzyl)malonate has been synthesized and studied for its crystal and molecular structure. One study detailed the synthesis of a related compound, diethyl 2-(4-methylbenzylidene)malonate, using Knoevenagel condensation reaction and characterized its structure through various spectroscopic methods and X-ray diffraction studies (Achutha et al., 2016). Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various scientific fields.
Electrophilic Amination Reagent
The compound has been explored as an electrophilic amination reagent. In a study, diethyl 2-[N-(p-methoxyphenyl)imino]malonate underwent amination reactions with alkyl Grignard reagents, demonstrating its utility in organic synthesis (Niwa, Takayama, & Shimizu, 2002).
Anticancer Applications
In the field of anticancer research, diethyl 2-(4-methoxybenzyl)malonate derivatives have been synthesized and evaluated. For instance, derivatives such as bis-[(4-methoxy-benzyl)cyclopentadienyl] titanium(IV) malonate showed preliminary cytotoxicity in vitro, indicating potential as anticancer agents (Claffey et al., 2010).
Light Stabilizer Intermediates
Another study focused on the synthesis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates as intermediates for light stabilizers. These compounds were characterized by NMR and X-ray crystal structure analysis, highlighting their potential in material science and light stabilization applications (Liu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 2-[(4-methoxyphenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUQVWQRJJVRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282999 | |
| Record name | Diethyl [(4-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-Methoxybenzyl)malonate | |
CAS RN |
6335-37-1 | |
| Record name | 6335-37-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-methoxyphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


